3-Oxo-1,3-diphenylprop-1-en-1-yl diphenyl phosphate
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Overview
Description
3-Oxo-1,3-diphenylprop-1-en-1-yl diphenyl phosphate is a chemical compound with the molecular formula C27H21O5P and a molecular weight of 456.426 g/mol . This compound is known for its unique structure, which includes a phosphate group attached to a diphenylprop-1-en-1-yl moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-1,3-diphenylprop-1-en-1-yl diphenyl phosphate typically involves the reaction of diphenylphosphoryl chloride with 3-Oxo-1,3-diphenylprop-1-en-1-ol under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-1,3-diphenylprop-1-en-1-yl diphenyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or other reduced forms.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphates with higher oxidation states, while reduction may produce alcohols or other reduced forms of the compound.
Scientific Research Applications
3-Oxo-1,3-diphenylprop-1-en-1-yl diphenyl phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Oxo-1,3-diphenylprop-1-en-1-yl diphenyl phosphate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Oxo-1,3-diphenylpropyl hydrogen sulfate: Similar structure but with a sulfate group instead of a phosphate group.
1,3-diphenylprop-2-en-1-one: Lacks the phosphate group and has different chemical properties.
Uniqueness
3-Oxo-1,3-diphenylprop-1-en-1-yl diphenyl phosphate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its phosphate group allows for unique interactions and reactions that are not possible with similar compounds lacking this functional group.
Properties
CAS No. |
88626-00-0 |
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Molecular Formula |
C27H21O5P |
Molecular Weight |
456.4 g/mol |
IUPAC Name |
(3-oxo-1,3-diphenylprop-1-enyl) diphenyl phosphate |
InChI |
InChI=1S/C27H21O5P/c28-26(22-13-5-1-6-14-22)21-27(23-15-7-2-8-16-23)32-33(29,30-24-17-9-3-10-18-24)31-25-19-11-4-12-20-25/h1-21H |
InChI Key |
IJLLJSZCOBYBLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
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